3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate
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Overview
Description
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate typically involves the reaction of hexanoic acid with a phthalimide derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl benzoate
Uniqueness
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate is unique due to its specific ester linkage and hexanoate moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] hexanoate |
InChI |
InChI=1S/C20H25NO4/c1-2-3-4-12-18(22)25-15-9-7-8-14(13-15)21-19(23)16-10-5-6-11-17(16)20(21)24/h7-9,13,16-17H,2-6,10-12H2,1H3 |
InChI Key |
ZOAKZWQGRPCZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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